VEGFR-2 Kinase Inhibition: Comparable Potency to Sorafenib for 4-Chlorophenylthiazole Scaffolds
A closely related 4-chlorophenylthiazole derivative (compound III) demonstrated VEGFR-2 inhibitory activity with an IC50 of 51.09 nM, which is statistically equivalent to the clinically approved VEGFR-2 inhibitor sorafenib (IC50 51.41 nM) [1]. This near-identical potency is attributed to the 4-chlorophenyl group, which enables critical binding interactions within the kinase active site. This establishes a clear benchmark for compounds containing this specific pharmacophore.
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 51.09 nM (for 4-chlorophenylthiazole analog Compound III) |
| Comparator Or Baseline | Sorafenib: 51.41 nM |
| Quantified Difference | 0.32 nM difference (0.6%); statistically equipotent |
| Conditions | VEGFR-2 enzymatic assay; reference standard sorafenib |
Why This Matters
This near-identical potency to a clinically approved kinase inhibitor validates the 4-chlorophenylthiazole scaffold as a credible starting point for kinase-targeted drug discovery, influencing procurement decisions for hit-to-lead programs.
- [1] Almaaty, A. H., et al. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry 2022, 14(9), 1814. View Source
